2-Amino-N-hydroxy-3-methylbutanamide hydrochloride chemical structure and molecular weight
2-Amino-N-hydroxy-3-methylbutanamide hydrochloride chemical structure and molecular weight
2-Amino-N-hydroxy-3-methylbutanamide Hydrochloride: Structural Dynamics and Metalloenzyme Inhibition
Introduction to the Valine Hydroxamate Scaffold
In the landscape of rational drug design and enzymology, targeting zinc-dependent metalloenzymes requires molecules capable of precise active-site coordination. 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride , more commonly known as valine hydroxamate hydrochloride , serves as a foundational scaffold in this domain[1]. By combining the hydrophobic anchoring properties of the valine side chain with the potent metal-chelating ability of a hydroxamic acid warhead, this compound and its derivatives have become critical tools for inhibiting matrix metalloproteinases (MMPs), clostridial collagenases, and bacterial lipid A biosynthesis enzymes (LpxC)[2],[3].
This technical guide dissects the physicochemical properties, structural binding mechanisms, and experimental workflows associated with valine hydroxamate hydrochloride, providing drug development professionals with a comprehensive framework for its application.
Chemical Architecture and Physicochemical Profile
The efficacy of 2-amino-N-hydroxy-3-methylbutanamide hydrochloride stems from its tripartite structure:
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The Hydroxamate Warhead (-CONHOH): A highly effective bidentate chelator that displaces the catalytic water molecule bound to the active-site zinc ion[4].
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The Isopropyl Side Chain: The valine-derived aliphatic chain acts as a hydrophobic anchor, interacting with the S1 or S1' subsites of target proteases to confer binding specificity[5].
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The Hydrochloride Salt: The free base of an alpha-amino hydroxamate is prone to intermolecular cyclization and oxidation. Formulating the compound as a hydrochloride salt protonates the primary amine, ensuring long-term crystalline stability and optimal aqueous solubility for physiological assays[1].
Table 1: Physicochemical Properties
| Property | Specification |
| Chemical Name | 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride |
| Common Synonym | Valine hydroxamate hydrochloride |
| CAS Registry Number | 102185-21-7 |
| Molecular Formula | C5H13ClN2O2 (C5H12N2O2 · HCl) |
| Molecular Weight | 168.62 g/mol |
| Key Functional Groups | Primary amine (-NH2), Hydroxamate (-CONHOH), Isopropyl (-CH(CH3)2) |
Mechanism of Action: Zinc Chelation and Subsite Anchoring
The hallmark of zinc-containing metalloproteinases—such as Clostridium histolyticum collagenase (ChC) and human MMPs—is the canonical HEXXH motif, where two histidine residues and a downstream glutamate coordinate the catalytic zinc ion[6].
When valine hydroxamate enters the active site, the hydroxamate group acts as a transition-state analog. The carbonyl oxygen and the hydroxyl oxygen of the hydroxamate moiety form a highly stable bidentate chelate with the Zn2+ ion[4]. Concurrently, the isopropyl side chain of the valine core is driven by van der Waals forces into the adjacent hydrophobic pocket (typically the S1' subsite in MMPs or the S1 subsite in aminopeptidases)[5]. This dual-action binding—covalent-like metal chelation paired with hydrophobic subsite anchoring—results in potent, reversible enzyme inhibition.
Fig 1. Logical relationship of valine hydroxamate binding within a metalloenzyme active site.
Applications in Drug Development and Enzymology
The valine hydroxamate scaffold is highly modular. While the base molecule provides moderate inhibition, derivatization yields highly potent, target-specific therapeutics.
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Bacterial Collagenase Inhibitors: Sulfonylated derivatives of L-valine hydroxamate (e.g., incorporating perfluoroalkylsulfonyl or arylsulfonyl moieties) are exceptionally potent inhibitors of Clostridium histolyticum collagenase (ChC)[2]. These derivatives achieve nanomolar affinities by extending hydrophobic interactions into the P2' and P3' subsites, offering potential treatments for corneal bacterial keratitis[2].
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LpxC Inhibition in Gram-Negative Bacteria: The UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent enzyme critical for lipid A biosynthesis. Structural mapping of the LpxC inhibitor envelope has led to the design of 3-hydroxy valine hydroxamate and 3-amino valine hydroxamate derivatives that effectively occupy the active site pockets, demonstrating broad-spectrum antibiotic activity against ESKAPE pathogens[3].
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Aminopeptidase Probing: In enzymology, D-valine hydroxamate is utilized to induce distinct spectral perturbations in cobalt-substituted Aeromonas aminopeptidase, allowing researchers to map the geometry of the active site and calculate precise catalytic turnover rates ( kcat )[5].
Table 2: Comparative Metalloenzyme Inhibition Profile
| Target Enzyme | Inhibitor Class / Derivative | Binding Mechanism | Typical IC50 / Ki Range |
| Clostridial Collagenase | Sulfonylated L-valine hydroxamates | Zinc chelation + S1/S2' anchoring | 10 - 500 nM |
| Aeromonas Aminopeptidase | Unmodified Valine hydroxamate | Zinc chelation + S1 hydrophobic fit | 1 - 20 µM |
| Bacterial LpxC | 3-hydroxy valine hydroxamate | Zinc chelation + hydrophobic passage | Sub-micromolar |
Experimental Methodology: Fluorogenic Metalloenzyme Inhibition Assay
To accurately determine the inhibitory constant ( Ki ) or half-maximal inhibitory concentration ( IC50 ) of valine hydroxamate derivatives, a continuous fluorogenic assay is the gold standard. The following protocol outlines a self-validating system for testing these compounds against recombinant metalloproteinases.
Causality in Assay Design:
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Buffer Selection: A zwitterionic buffer (e.g., Tricine) is strictly used instead of phosphate or citrate. Phosphate and citrate are weak metal chelators that will strip the structural and catalytic zinc/calcium from the enzyme, leading to false-positive inhibition.
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Pre-incubation: Hydroxamate-zinc coordination often exhibits slow-binding kinetics. Failing to pre-incubate the enzyme with the inhibitor prior to substrate addition will artificially underestimate the inhibitor's potency.
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Kinetic Readout: Fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) are utilized because peptide cleavage separates the fluorophore from the internal quencher, providing a real-time continuous readout of enzyme velocity ( V0 ).
Step-by-Step Protocol:
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Reagent Preparation: Prepare the assay buffer containing 50 mM Tricine (pH 7.5), 400 mM NaCl, and 10 mM CaCl2. Note: Calcium is a critical structural cofactor for collagenases and MMPs to prevent autolysis.
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Inhibitor Dilution: Prepare a 10 mM stock of 2-amino-N-hydroxy-3-methylbutanamide hydrochloride in assay buffer. Perform 1:3 serial dilutions to create a 10-point concentration-response curve.
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Pre-incubation: In a black 96-well microplate, combine 1 nM of the active recombinant enzyme with the inhibitor dilutions. Include a No-Inhibitor Control (maximum velocity) and a Positive Control (e.g., 10 µM Batimastat or EDTA) to validate assay sensitivity. Incubate at 25°C for 30 minutes.
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Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM in all wells.
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Data Acquisition: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
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Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence progression curves. Plot fractional activity ( Vi/V0 ) against inhibitor concentration. For tight-binding derivatives where the IC50 approaches the enzyme concentration, fit the data using the Morrison equation rather than a standard 4-parameter logistic curve to account for inhibitor depletion.
Fig 2. Step-by-step workflow for the metalloproteinase fluorogenic inhibition assay.
References
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Supuran, C. T., et al. "Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate." European Journal of Pharmaceutical Sciences, [Link]
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Lee, C.-J., et al. "Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria." Accounts of Chemical Research, [Link]
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Wilkes, S. H., and Prescott, J. M. "Hydroxamate-induced spectral perturbations of cobalt Aeromonas aminopeptidase." Journal of Biological Chemistry, [Link]
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Gupta, S. P. "Quantitative Structure−Activity Relationship Studies on Zinc-Containing Metalloproteinase Inhibitors." Chemical Reviews, [Link]
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Scozzafava, A., and Supuran, C. T. "Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates." Journal of Medicinal Chemistry, [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protease inhibitors. Part 7. Inhibition of Clostridium histolyticum collagenase with sulfonylated derivatives of L-valine hydroxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxamate-induced spectral perturbations of cobalt Aeromonas aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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